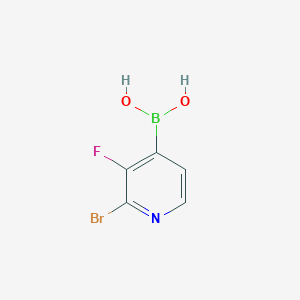
2-Bromo-3-fluoropyridine-4-boronic acid; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoropyridine-4-boronic acid is a chemical compound with the CAS Number: 1150114-79-6 . It has a molecular weight of 219.81 .
Synthesis Analysis
The synthesis of 2-Bromo-3-fluoropyridine-4-boronic acid can be achieved from Triisopropyl borate and 4-Bromo-2-fluoropyridine . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids . This reaction involves the use of a palladium catalyst and a boron reagent .Molecular Structure Analysis
The Inchi Code for 2-Bromo-3-fluoropyridine-4-boronic acid is 1S/C5H4BBrFNO2/c7-4-3 (6 (10)11)1-2-9-5 (4)8/h1-2,10-11H . This code provides a specific textual identifier for the compound.Chemical Reactions Analysis
The compound can undergo Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.81 .Applications De Recherche Scientifique
Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones
2-Bromo-3-fluoropyridine-4-boronic acid is utilized in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through a versatile synthetic route. This process involves the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid followed by Suzuki reactions with aryl iodides and heteroaryl boronic acids to produce disubstituted fluoropyridines, which can then be converted into corresponding 2-pyridones. This method demonstrates the compound's role in enabling complex molecular scaffolds relevant to pharmaceutical chemistry (Sutherland & Gallagher, 2003).
Glucose Sensing Materials
The synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline, a process involving protection, lithiation, boronation, and hydrolysis steps, showcases the potential of related boronic acid derivatives in constructing glucose-sensing materials. These compounds are of interest for their ability to operate at physiological pH, indicating their applicability in biomedical sensors and devices. The specific properties of boronic acid derivatives, such as pKa value and the ability to bind to polymers, underline their significance in developing sensitive and selective sensing technologies (Das et al., 2003).
Novel Retinoid Derivatives Synthesis
The compound also finds application in the synthesis of novel retinoid derivatives, illustrating its utility in the creation of biologically active compounds. Through sequential reactions involving Friedel-Crafts alkylation, bromination, and Suzuki coupling reactions, this boronic acid contributes to the development of compounds with potential antineoplastic activities. This research not only highlights the chemical versatility of boronic acids but also their importance in the design of therapeutic agents (Xu, Pan, & Huang, 2014).
Mécanisme D'action
Target of Action
2-Bromo-3-fluoropyridine-4-boronic acid is primarily used in the Suzuki-Miyaura coupling reactions . The primary targets of this compound are the transition metals, particularly palladium, used in these reactions .
Mode of Action
The compound acts as an organoboron reagent in Suzuki-Miyaura coupling reactions . The reaction involves the transmetalation of the boronic acid group from the compound to palladium . This process forms a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various biologically active molecules, such as heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are crucial for its role in suzuki-miyaura coupling reactions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context of its use and are beyond the scope of this article.
Result of Action
The primary result of the action of 2-Bromo-3-fluoropyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide range of complex organic compounds, including biologically active molecules .
Action Environment
The efficacy and stability of 2-Bromo-3-fluoropyridine-4-boronic acid are influenced by various environmental factors. For instance, the compound should be stored in a freezer to maintain its stability . Additionally, the compound’s reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of other substances in the reaction mixture . Safety data sheets recommend avoiding the formation of dust and aerosols, and using the compound only in well-ventilated areas or outdoors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-bromo-3-fluoropyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOCBRCHUQDPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Br)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

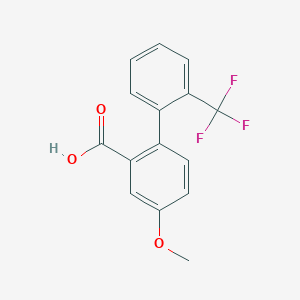
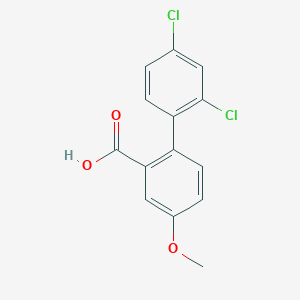
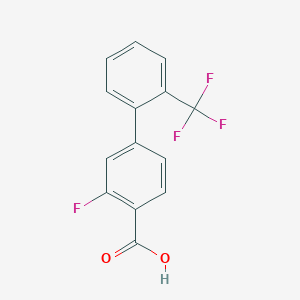
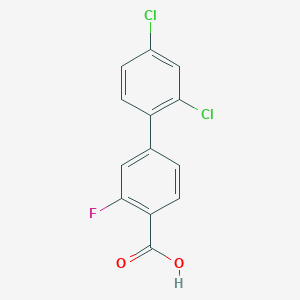
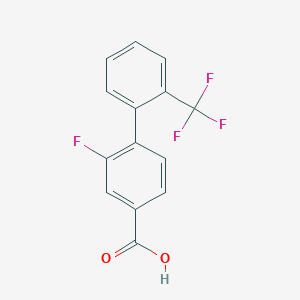
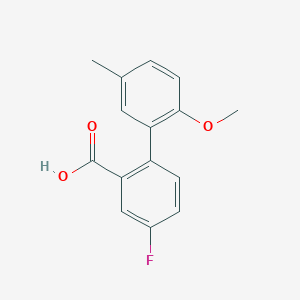

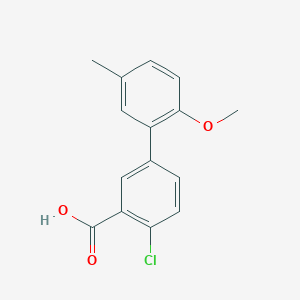



![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)

